molecular formula C15H18N2O2S B1523302 1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-56-4

1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1523302
CAS RN: 1283108-56-4
M. Wt: 290.4 g/mol
InChI Key: GXSMMWCYTPKRNV-UHFFFAOYSA-N
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Description

1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (1-BTZ) is a novel organic acid that has recently been studied for its potential applications in various scientific research fields. It has been identified as a key intermediate for the synthesis of several biologically active compounds, including drugs and pharmaceuticals. 1-BTZ has also been found to have various biochemical and physiological effects on various organisms.

Scientific Research Applications

Medicine: Targeted Drug Delivery

This compound shows potential in the development of targeted drug delivery systems. Its structure could be utilized to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions, enhancing treatment efficacy and reducing side effects .

Agriculture: Crop Protection Agents

In agriculture, the compound could serve as a precursor for synthesizing new crop protection agents. Its benzothiazole moiety is known for its antimicrobial properties, which can be harnessed to protect plants from pathogens .

Material Science: Polymer Synthesis

The unique reactive groups of this compound make it a candidate for polymer synthesis. It could be incorporated into polymers to impart specific characteristics, such as thermal stability or resistance to degradation .

Environmental Science: Pollutant Removal

Research suggests that derivatives of benzothiazole can be effective in removing pollutants from the environment. This compound could be modified to create absorbents or catalysts for water and soil decontamination processes .

Biochemistry: Enzyme Inhibition

The compound’s structure indicates potential use in biochemistry as an enzyme inhibitor. By binding to specific enzymes, it could regulate biochemical pathways, which is crucial in disease treatment and metabolic studies .

Pharmacology: Therapeutic Agent Development

In pharmacology, the compound’s framework could be instrumental in developing new therapeutic agents. Its molecular scaffold may interact with various biological targets, leading to the discovery of drugs with novel mechanisms of action .

properties

IUPAC Name

1-(6-butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-3-4-10-5-6-12-13(7-10)20-15(16-12)17-8-11(9-17)14(18)19/h5-7,11H,2-4,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSMMWCYTPKRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 3
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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